Welcome to the BenchChem Online Store!
molecular formula C28H33F2N7 B1680462 S 9788 CAS No. 140945-01-3

S 9788

Cat. No. B1680462
M. Wt: 505.6 g/mol
InChI Key: GERNFWKTMKWULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06359004B1

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
Name
S-nitrosoglutathione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aralkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
glycyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
glycyl and α-glutamyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
isopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
2,4-dinitrophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
N(SC[C@@H](C(NCC(O)=O)=O)N[C:7](=O)[CH2:8][CH2:9][C@@H:10]([C:12]([OH:14])=[O:13])N)=O.[CH3:23][CH:24]([C:26](C1C=CC(OC)=C(OC)C=1)(C#N)[CH2:27]CCN(CCC1C=CC(OC)=C(OC)C=1)C)C.CC[C@@H]1NC(=O)[C@H]([C@H](O)[C@@H](C/C=C/C)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N(C)C(=O)CN(C)C1=O.C=CCNC1N=C(NCC=C)N=C(N2CCC(NCC(C3C=CC(F)=CC=3)C3C=CC(F)=CC=3)CC2)N=1.CN(C(CCSC(SCCC(O)=O)C1C=CC=C(/C=C/C2C=CC3C=CC(Cl)=CC=3N=2)C=1)=O)C.N[C@@H](CCC(N[C@H](C(NCC(O)=O)=O)CS)=O)C(O)=O.NCC(C([O-])=O)=O>C(O)C>[CH3:23][CH2:24][CH2:26][CH2:27][CH2:7][CH2:8][CH2:9][CH2:10][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
S-nitrosoglutathione
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)SC[C@H](NC(CC[C@H](N)C(=O)O)=O)C(=O)NCC(=O)O
Step Two
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Four
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aralkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
glycyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)C(=O)[O-]
Step Eight
Name
glycyl and α-glutamyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC
Step Ten
Name
isopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCNC=1N=C(N=C(N1)N2CCC(CC2)NCC(C=3C=CC(=CC3)F)C=4C=CC(=CC4)F)NCC=C
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=O)CCSC(C=1C=CC=C(C1)/C=C/C=2C=CC=3C=CC(=CC3N2)Cl)SCCC(=O)O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step 18
Name
2,4-dinitrophenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
in addition
TEMPERATURE
Type
TEMPERATURE
Details
Increasing nitrosative stress in the cell
TEMPERATURE
Type
TEMPERATURE
Details
The agents in this embodiment that increase nitrosative stress
TEMPERATURE
Type
TEMPERATURE
Details
The agent that increases
CUSTOM
Type
CUSTOM
Details
by removing the N-methyl group of verapamil

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06359004B1

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
Name
S-nitrosoglutathione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aralkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
glycyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
glycyl and α-glutamyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
isopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
2,4-dinitrophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
N(SC[C@@H](C(NCC(O)=O)=O)N[C:7](=O)[CH2:8][CH2:9][C@@H:10]([C:12]([OH:14])=[O:13])N)=O.[CH3:23][CH:24]([C:26](C1C=CC(OC)=C(OC)C=1)(C#N)[CH2:27]CCN(CCC1C=CC(OC)=C(OC)C=1)C)C.CC[C@@H]1NC(=O)[C@H]([C@H](O)[C@@H](C/C=C/C)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N(C)C(=O)CN(C)C1=O.C=CCNC1N=C(NCC=C)N=C(N2CCC(NCC(C3C=CC(F)=CC=3)C3C=CC(F)=CC=3)CC2)N=1.CN(C(CCSC(SCCC(O)=O)C1C=CC=C(/C=C/C2C=CC3C=CC(Cl)=CC=3N=2)C=1)=O)C.N[C@@H](CCC(N[C@H](C(NCC(O)=O)=O)CS)=O)C(O)=O.NCC(C([O-])=O)=O>C(O)C>[CH3:23][CH2:24][CH2:26][CH2:27][CH2:7][CH2:8][CH2:9][CH2:10][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
S-nitrosoglutathione
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)SC[C@H](NC(CC[C@H](N)C(=O)O)=O)C(=O)NCC(=O)O
Step Two
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Four
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aralkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
glycyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)C(=O)[O-]
Step Eight
Name
glycyl and α-glutamyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC
Step Ten
Name
isopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCNC=1N=C(N=C(N1)N2CCC(CC2)NCC(C=3C=CC(=CC3)F)C=4C=CC(=CC4)F)NCC=C
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=O)CCSC(C=1C=CC=C(C1)/C=C/C=2C=CC=3C=CC(=CC3N2)Cl)SCCC(=O)O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step 18
Name
2,4-dinitrophenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
in addition
TEMPERATURE
Type
TEMPERATURE
Details
Increasing nitrosative stress in the cell
TEMPERATURE
Type
TEMPERATURE
Details
The agents in this embodiment that increase nitrosative stress
TEMPERATURE
Type
TEMPERATURE
Details
The agent that increases
CUSTOM
Type
CUSTOM
Details
by removing the N-methyl group of verapamil

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06359004B1

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
Name
S-nitrosoglutathione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aralkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
glycyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
glycyl and α-glutamyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
isopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
2,4-dinitrophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
N(SC[C@@H](C(NCC(O)=O)=O)N[C:7](=O)[CH2:8][CH2:9][C@@H:10]([C:12]([OH:14])=[O:13])N)=O.[CH3:23][CH:24]([C:26](C1C=CC(OC)=C(OC)C=1)(C#N)[CH2:27]CCN(CCC1C=CC(OC)=C(OC)C=1)C)C.CC[C@@H]1NC(=O)[C@H]([C@H](O)[C@@H](C/C=C/C)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N(C)C(=O)CN(C)C1=O.C=CCNC1N=C(NCC=C)N=C(N2CCC(NCC(C3C=CC(F)=CC=3)C3C=CC(F)=CC=3)CC2)N=1.CN(C(CCSC(SCCC(O)=O)C1C=CC=C(/C=C/C2C=CC3C=CC(Cl)=CC=3N=2)C=1)=O)C.N[C@@H](CCC(N[C@H](C(NCC(O)=O)=O)CS)=O)C(O)=O.NCC(C([O-])=O)=O>C(O)C>[CH3:23][CH2:24][CH2:26][CH2:27][CH2:7][CH2:8][CH2:9][CH2:10][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
S-nitrosoglutathione
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)SC[C@H](NC(CC[C@H](N)C(=O)O)=O)C(=O)NCC(=O)O
Step Two
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Four
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aralkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
glycyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)C(=O)[O-]
Step Eight
Name
glycyl and α-glutamyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC
Step Ten
Name
isopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CCCN(C)CCC=1C=CC(=C(C1)OC)OC)(C#N)C=2C=CC(=C(C2)OC)OC
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCNC=1N=C(N=C(N1)N2CCC(CC2)NCC(C=3C=CC(=CC3)F)C=4C=CC(=CC4)F)NCC=C
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=O)CCSC(C=1C=CC=C(C1)/C=C/C=2C=CC=3C=CC(=CC3N2)Cl)SCCC(=O)O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step 18
Name
2,4-dinitrophenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
in addition
TEMPERATURE
Type
TEMPERATURE
Details
Increasing nitrosative stress in the cell
TEMPERATURE
Type
TEMPERATURE
Details
The agents in this embodiment that increase nitrosative stress
TEMPERATURE
Type
TEMPERATURE
Details
The agent that increases
CUSTOM
Type
CUSTOM
Details
by removing the N-methyl group of verapamil

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.